molecular formula C20H13ClN4O2 B2590956 6-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone CAS No. 478029-21-9

6-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone

Cat. No. B2590956
CAS RN: 478029-21-9
M. Wt: 376.8
InChI Key: HNMZILZIWVKVSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone” is a chemical compound that belongs to the class of pyridazinones . Pyridazinones are organic compounds derived by replacing two carbons in the benzene ring by nitrogen atoms . This compound is available for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of pyridazinones, including “6-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone”, involves a pyridazine ring with nitrogen atoms at positions 1 and 2, along with a keto functionality .

Scientific Research Applications

Antiproliferative Activity in Cancer Research

This compound has been studied for its potential antiproliferative effects against various cancer cell lines. The ability to inhibit cell proliferation is crucial in the fight against cancer, as it can prevent the spread of malignant cells. Research indicates that derivatives of this compound exhibit low micromolar GI50 values, indicating their effectiveness in inhibiting growth in cancer cells .

Apoptosis Induction

Apoptosis, or programmed cell death, is a targeted approach to eliminate cancer cells. Some derivatives of this compound have been shown to induce apoptosis by activating caspase 9, an enzyme that plays a vital role in the apoptotic cascade . This makes it a valuable candidate for developing new cancer therapies.

Autophagy Modulation

Autophagy is a process where cells degrade and recycle components, and its dysregulation is linked to various diseases, including cancer. The compound has been associated with inducing the fragmentation of microtubule-associated protein 1-light chain 3 (LC3), which is involved in autophagy . This suggests a potential role in therapies targeting autophagic pathways.

Fluorescence-Based pH Sensing

The compound’s derivatives have been explored for their fluorescence properties, which can be utilized in pH sensing. This application is particularly useful in biological and chemical research, where monitoring the pH changes within cells or reactions is necessary .

Pharmaceutical Testing Reference Standard

Due to its well-defined chemical structure and biological activities, this compound serves as a high-quality reference standard in pharmaceutical testing . This ensures the accuracy and reliability of pharmacological research and drug development processes.

Molecular Property Investigation

The compound’s detailed molecular properties, such as melting point, boiling point, density, and molecular weight, are of interest in various chemical research applications. Understanding these properties can aid in the synthesis of new compounds and the development of materials with desired characteristics .

properties

IUPAC Name

6-[5-(4-chlorophenyl)pyrimidin-2-yl]oxy-2-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN4O2/c21-16-8-6-14(7-9-16)15-12-22-20(23-13-15)27-18-10-11-19(26)25(24-18)17-4-2-1-3-5-17/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMZILZIWVKVSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=CC(=N2)OC3=NC=C(C=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone

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